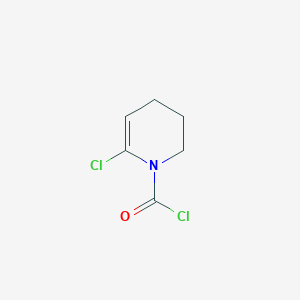
6-Chloro-3,4-dihydro-1(2H)-pyridinecarbonyl chloride
Übersicht
Beschreibung
6-Chloro-3,4-dihydro-1(2H)-pyridinecarbonyl chloride is an organic compound with a unique structure that includes a chloro-substituted dihydropyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,4-dihydro-1(2H)-pyridinecarbonyl chloride typically involves the chlorination of 3,4-dihydro-1(2H)-pyridinecarbonyl chloride. One common method is the reaction of 3,4-dihydro-1(2H)-pyridinecarbonyl chloride with thionyl chloride (SOCl2) in the presence of a chlorinating agent like phosphorus pentachloride (PCl5) under reflux conditions. This reaction results in the substitution of a hydrogen atom with a chlorine atom on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3,4-dihydro-1(2H)-pyridinecarbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form 6-chloro-3,4-dihydro-1(2H)-pyridinecarboxylic acid.
Reduction Reactions: Reduction of the carbonyl group can yield 6-chloro-3,4-dihydro-1(2H)-pyridinecarbinol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine) and alcohols (e.g., methanol). These reactions typically occur under mild conditions with the use of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives, depending on the nucleophile used.
Oxidation Reactions: 6-Chloro-3,4-dihydro-1(2H)-pyridinecarboxylic acid.
Reduction Reactions: 6-Chloro-3,4-dihydro-1(2H)-pyridinecarbinol.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3,4-dihydro-1(2H)-pyridinecarbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-3,4-dihydro-1(2H)-pyridinecarbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on the target molecules. This interaction can inhibit the activity of enzymes or alter the function of receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide: This compound has a similar chloro-substituted dihydropyridine structure but includes a benzothiadiazine ring.
6-Chloro-3,4-dihydro-2H-naphthalen-1-one: Another compound with a chloro-substituted dihydropyridine ring, but with a naphthalene backbone.
Uniqueness
6-Chloro-3,4-dihydro-1(2H)-pyridinecarbonyl chloride is unique due to its specific substitution pattern and the presence of a carbonyl chloride group. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields.
Eigenschaften
IUPAC Name |
6-chloro-3,4-dihydro-2H-pyridine-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2NO/c7-5-3-1-2-4-9(5)6(8)10/h3H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOVQRRLTYPIST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(N(C1)C(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














